molecular formula C18H18ClN3O3S3 B2658412 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide CAS No. 899732-22-0

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide

Cat. No.: B2658412
CAS No.: 899732-22-0
M. Wt: 455.99
InChI Key: GZJVUKOFBRVFLJ-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O3S3 and its molecular weight is 455.99. The purity is usually 95%.
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Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 444.0 g/mol. The structure features a piperidine ring substituted with a sulfonyl group linked to a chlorothiophene moiety and a cyano-substituted cyclopentathiophene. This unique arrangement contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to cyclopenta[b]thiophenes have shown promising results in the NCI's human tumor cell line screening panel, particularly against leukemia and lung cancer cell lines .

Cell Line GI50 (µM) Mechanism of Action
A5490.362Induces G2/M cell cycle arrest
OVACAR-42.01Apoptosis induction via caspase activation
T47D0.362Tubulin polymerization inhibition

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in disease pathways. For instance, its sulfonamide functionality suggests potential as an enzyme inhibitor, impacting metabolic processes and gene expression .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Similar thiophene derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the anticancer activity of a series of cyclopenta[b]thiophene derivatives, including the target compound, revealing significant cytotoxicity against multiple cancer cell lines .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation and G2/M phase arrest .
  • Comparative Analysis : A comparative study highlighted that while other sulfonamide derivatives showed antimicrobial properties, the unique combination of functional groups in this compound enhances its therapeutic potential across multiple biological targets .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S3/c19-15-4-5-16(27-15)28(24,25)22-8-6-11(7-9-22)17(23)21-18-13(10-20)12-2-1-3-14(12)26-18/h4-5,11H,1-3,6-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJVUKOFBRVFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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